N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and a chlorophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step often starts with the condensation of anthranilic acid with an appropriate aldehyde to form a quinazoline intermediate. This intermediate is then subjected to cyclization with hydrazine derivatives to form the triazoloquinazoline core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the triazoloquinazoline core reacts with 4-chlorobenzoyl chloride under basic conditions.
Acetylation: The final step involves the acetylation of the resulting compound to introduce the acetamide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and triazoloquinazoline moieties, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (R-NH₂), or thiols (R-SH) can be used under basic or neutral conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The chlorophenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-bromophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, potentially leading to distinct therapeutic effects compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(5-oxo-2-phenyl-1,2,3,6a,7,8,9,10,10a,10b-decahydro-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2/c24-16-10-12-17(13-11-16)25-20(30)14-28-19-9-5-4-8-18(19)22-26-21(27-29(22)23(28)31)15-6-2-1-3-7-15/h1-3,6-7,10-13,18-19,21-22,26-27H,4-5,8-9,14H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLDZJTWKDROCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3NC(NN3C(=O)N2CC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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